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Compound of Interest

Compound Name: 4-Chloro-2-ethylquinazoline

Cat. No.: B1610033 Get Quote

The quinazoline core is a privileged scaffold in medicinal chemistry and drug development,

forming the structural basis for a wide array of compounds with significant biological activities,

including anticancer and antimalarial properties.[1] 4-Chloro-2-ethylquinazoline is a key

intermediate in the synthesis of more complex, pharmacologically active molecules.[2][3] Its

reactivity, particularly at the C4 position, allows for diverse functionalization, making it a

valuable building block for creating libraries of potential drug candidates.

Given its role as a foundational precursor, the unambiguous structural confirmation and purity

assessment of 4-Chloro-2-ethylquinazoline are paramount. Inconsistencies in the starting

material can lead to failed syntheses, impure final compounds, and misleading biological data.

This guide provides a comprehensive analysis of 4-Chloro-2-ethylquinazoline using a multi-

technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind

experimental choices and provide a detailed interpretation of the resulting data, offering a

robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecule's architecture is the first step in interpreting its

spectroscopic data. Below is the chemical structure of 4-Chloro-2-ethylquinazoline with atom

numbering for NMR assignment correlation.

Caption: Structure of 4-Chloro-2-ethylquinazoline with IUPAC numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms.[4][5] A combined ¹H and ¹³C NMR analysis provides a definitive

structural fingerprint.

Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.

Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Chloro-2-
ethylquinazoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃,

or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of deuterated solvents is critical to avoid large

solvent signals that would overwhelm the analyte signals.[5]

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of, for example, 500 MHz for protons.[6] Standard pulse programs are typically

sufficient for complete characterization.

¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. Based on the structure, we anticipate signals corresponding to

the ethyl group and the four protons on the fused benzene ring.
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Chemical
Shift (δ,
ppm)
(Predicted)

Multiplicity

Coupling
Constant (J,
Hz)
(Predicted)

Integration Assignment Rationale

~8.2 - 7.6 m - 4H
Ar-H (H5, H6,

H7, H8)

The aromatic

protons on

the

quinazoline

ring system

typically

appear in this

downfield

region due to

the

deshielding

effect of the

aromatic

currents.

Their exact

shifts and

multiplicities

will depend

on complex

coupling

patterns.[7][8]

~3.10 q ~7.5 2H -CH₂- (H9) The

methylene

protons are

adjacent to a

methyl group

(3 protons),

resulting in a

quartet (n+1

= 3+1 = 4).

The proximity

to the
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electron-

withdrawing

quinazoline

ring shifts the

signal

downfield.

~1.45 t ~7.5 3H -CH₃ (H10)

The methyl

protons are

adjacent to a

methylene

group (2

protons),

resulting in a

triplet (n+1 =

2+1 = 3).

¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule. For 4-Chloro-2-ethylquinazoline, ten distinct signals are expected.
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Chemical Shift (δ, ppm)
(Predicted)

Assignment Rationale

~165 C2

Carbons double-bonded to

nitrogen in a heterocyclic ring

are significantly deshielded

and appear far downfield.[6]

~161 C4

The carbon atom bonded to

both a nitrogen and a chlorine

atom is highly deshielded.

~152 C8a

Quaternary carbon at the ring

junction, adjacent to a nitrogen

atom.

~134 C7 Aromatic CH carbon.

~129 C5 Aromatic CH carbon.

~128 C6 Aromatic CH carbon.

~123 C4a

Quaternary carbon at the ring

junction, adjacent to the

chloro-substituted carbon.

~32 C9 (-CH₂-)
Aliphatic carbon adjacent to

the aromatic ring system.

~13 C10 (-CH₃)
Terminal aliphatic methyl

carbon.

NMR Workflow for Structural Elucidation
The process of analyzing NMR data follows a logical progression from sample preparation to

final structure confirmation.

Caption: A logical workflow for NMR-based structure elucidation.[9]
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Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.[10]

Experimental Protocol: KBr Disk Method
For solid samples like 4-Chloro-2-ethylquinazoline, the potassium bromide (KBr) disk method

is a standard and reliable technique.[11][12]

Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dry to

avoid interfering O-H bands from moisture.[10]

Grinding: Grind a small amount of the sample (~1-2 mg) with approximately 200-300 mg of

dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.[11]

Pressing: Transfer the powder to a die and press it under high pressure (several tons) using

a hydraulic press. A vacuum is often applied to remove trapped air.[12]

Analysis: The process forms a transparent or translucent pellet, which is then placed in the

spectrometer's sample holder for analysis.

IR Spectral Interpretation (Predicted)
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of

the bonds within the molecule.
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Wavenumber
(cm⁻¹) (Predicted)

Intensity Vibrational Mode
Functional Group
Assignment

3100 - 3000 Medium C-H Stretch Aromatic C-H

2980 - 2850 Medium C-H Stretch
Aliphatic C-H (-CH₂-, -

CH₃)

~1615 Strong C=N Stretch Quinazoline Ring

~1570, 1480 Medium-Strong C=C Stretch Aromatic Ring

~1450 Medium C-H Bend
Aliphatic C-H (-CH₂-, -

CH₃)

~850 - 750 Strong
C-H Bend (out-of-

plane)

Substituted Benzene

Ring

~800 - 600 Medium-Strong C-Cl Stretch Aryl Halide

Mass Spectrometry (MS): Determining Molecular
Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules.[13] It provides the exact molecular weight and, through fragmentation

analysis, valuable structural information.

Experimental Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique commonly used for small, volatile

molecules. It generates a molecular ion and a series of characteristic fragment ions, which

serve as a molecular fingerprint.[14][15]

Sample Introduction: The sample is introduced into the instrument, where it is vaporized

under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This ejects an electron from the molecule, creating a positively charged

molecular ion (M⁺•).[14]
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Fragmentation: The high energy of the process causes the molecular ion to fragment into

smaller, charged ions.

Analysis: The ions are accelerated into a mass analyzer, which separates them based on

their m/z ratio to generate the mass spectrum.

MS Spectral Interpretation (Predicted)
The mass spectrum of 4-Chloro-2-ethylquinazoline (C₁₀H₉ClN₂) will have several key

features.

Molecular Ion (M⁺•): The molecular weight is 192.64 g/mol . The spectrum will show a

molecular ion peak at m/z 192. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈

3:1), an M+2 peak will be observed at m/z 194 with an intensity of approximately one-third

that of the m/z 192 peak. This isotopic pattern is a definitive indicator of the presence of one

chlorine atom.

m/z (Predicted)
Relative Intensity
(Predicted)

Proposed Fragment

194 ~33% of M⁺•
[M+2]⁺• Isotopic peak due to

³⁷Cl

192 High [M]⁺• Molecular Ion

177 Moderate
[M - CH₃]⁺ Loss of a methyl

radical

163 High
[M - C₂H₅]⁺ Loss of an ethyl

radical

157 Moderate
[M - Cl]⁺ Loss of a chlorine

radical

A Unified Approach to Structural Verification
No single spectroscopic technique provides all the necessary information for unambiguous

structure determination. True confidence is achieved by synthesizing the data from multiple,

complementary methods.
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NMR Spectroscopy
(¹H & ¹³C)

• Carbon-Hydrogen Framework
• Connectivity (H-H)

• Chemical Environments

IR Spectroscopy

• Presence of Functional Groups
(C=N, C=C, C-Cl, C-H)

Mass Spectrometry

• Molecular Weight (192.64)
• Elemental Formula (C₁₀H₉ClN₂)

• Fragmentation Pattern

4-Chloro-2-ethylquinazoline
(Confirmed Structure)

Click to download full resolution via product page

Caption: Complementary data from NMR, IR, and MS for structural confirmation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence

of the ethyl group and the correct number and type of aromatic protons and carbons. IR

spectroscopy corroborates this by identifying the key functional groups, including the aromatic

system, C=N bonds, and the C-Cl bond. Finally, mass spectrometry provides the definitive

molecular weight and formula, with the characteristic M⁺•/M+2 isotopic pattern confirming the

presence of a single chlorine atom. Together, these techniques provide a self-validating

system, leading to the unequivocal identification of 4-Chloro-2-ethylquinazoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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